Lower Lipophilicity Than 4‑Chloro Analog Improves Polar Environment Compatibility
Computed logP (octanol‑water partition coefficient) for 1-(2-chlorobenzyl)-1,2,4-triazole is 2.28, which is 0.44 log units lower than that of the 4‑chlorobenzyl analog (logP = 2.72) [1]. This reduction in lipophilicity directly affects membrane permeability and solubility, providing a quantitative basis for selecting the ortho‑chloro derivative when lower nonspecific partitioning is desired.
| Evidence Dimension | Calculated logP |
|---|---|
| Target Compound Data | 2.28 |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)-1,2,4-triazole: 2.72 |
| Quantified Difference | 0.44 log units lower |
| Conditions | In silico prediction using XLogP3 (PubChem) |
Why This Matters
A lower logP reduces off‑target membrane accumulation and improves aqueous formulation compatibility, directly impacting reproducibility and dose‑response accuracy in screening assays.
- [1] PubChem. XLogP3 computed values for CID 2763735 (1-(2-chlorobenzyl)-1,2,4-triazole) and CID 2798618 (1-(4-chlorobenzyl)-1,2,4-triazole). View Source
